6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a trifluoromethyl (-CF₃) substituent on the 4-phenyl ring. This electron-withdrawing group enhances the compound’s stability and modulates its electronic properties, making it a candidate for pharmacological and material science applications. Synthetically, it is typically prepared via multi-component reactions (MCRs) involving aldehydes, hydrazine, ethyl acetoacetate, and malononitrile under catalytic conditions . The trifluoromethyl group distinguishes it from other analogs, influencing both reactivity and biological activity .
Properties
Molecular Formula |
C15H11F3N4O |
|---|---|
Molecular Weight |
320.27 g/mol |
IUPAC Name |
6-amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H11F3N4O/c1-7-11-12(8-2-4-9(5-3-8)15(16,17)18)10(6-19)13(20)23-14(11)22-21-7/h2-5,12H,20H2,1H3,(H,21,22) |
InChI Key |
BXEODNANPYHAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Four-Component Classical Synthesis
The classical approach employs a one-pot reaction of 4-(trifluoromethyl)benzaldehyde , ethyl acetoacetate , malononitrile , and hydrazine hydrate under acidic or basic conditions. The process follows a sequence of Knoevenagel condensation, Michael addition, and cyclization.
Reaction Conditions :
-
Catalyst : Acetic acid or piperidine (2–5 mol%)
-
Solvent : Ethanol or water
-
Temperature : Reflux (80–100°C)
-
Time : 3–6 hours
Mechanistic Pathway :
-
Pyrazolone Formation : Ethyl acetoacetate reacts with hydrazine to form 3-methylpyrazol-5-one.
-
Knoevenagel Adduct : 4-(Trifluoromethyl)benzaldehyde and malononitrile condense to generate an α,β-unsaturated dicyanoalkene.
-
Michael Addition : Pyrazolone attacks the dicyanoalkene, forming a tetrahedral intermediate.
-
Cyclization : Intramolecular nucleophilic attack yields the pyranopyrazole core.
Ionic Liquid Catalysis
Ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) enhance reaction rates and yields by stabilizing intermediates through hydrogen bonding.
Optimized Parameters :
Taurine-Catalyzed Green Synthesis
Taurine, a biocompatible β-amino sulfonic acid, acts as a bifunctional catalyst in aqueous media.
Key Features :
-
pH Control : Taurine’s zwitterionic nature (pKa ≈ 1.5) facilitates proton transfer.
-
Yield : 89% in 2 hours at 60°C.
-
Sustainability : Eliminates toxic solvents and reduces waste.
Green Chemistry Approaches
Water-Mediated Synthesis
Water serves as an eco-friendly solvent in MCRs, leveraging hydrophobic interactions to drive cyclization.
Protocol :
Advantages :
-
No organic solvents required.
-
Simplified purification via filtration.
Mechanochemical Grinding
Solid-state synthesis using mortar-pestle grinding minimizes solvent use and accelerates reaction kinetics.
Procedure :
-
Reagents : Aldehyde, malononitrile, pyrazolone, and DBU catalyst.
-
Time : 15–20 minutes.
Advanced Catalytic Systems
Nanocatalysts
Silica-coated cobalt oxide (Co₃O₄@SiO₂) nanoparticles provide high surface area and Lewis acidity, improving regioselectivity.
Performance Metrics :
Deep Eutectic Solvents (DES)
A choline chloride-urea DES enables mild reaction conditions and high atom economy.
Conditions :
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Time | Yield | Environmental Impact |
|---|---|---|---|---|---|
| Classical MCR | Acetic acid | Ethanol | 4 h | 78% | Moderate |
| Ionic Liquid | [BMIM]Br | Solvent-free | 2 h | 90% | Low (recyclable) |
| Taurine-Catalyzed | Taurine | Water | 2 h | 89% | Very low |
| Mechanochemical | DBU | Solvent-free | 20 min | 85% | Low |
| Nanocatalyst | Co₃O₄@SiO₂ | Ethanol | 1.5 h | 94% | Moderate |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in several reaction types due to its distinct functional groups:
Reactivity with Biological Targets
The compound exhibits target-specific interactions due to its structural flexibility:
3.1 Ral GTPase Inhibition
-
Acts as a competitive inhibitor by binding to the GTP-binding pocket of RalA/B proteins (IC₅₀: 0.8–1.2 µM) .
-
Structural analogs with 4-pyridyl or 4-methoxyphenyl substitutions show enhanced potency .
3.2 Interaction with Serum Albumin
-
Forms a stable complex with bovine serum albumin (BSA) via static quenching (), suggesting potential pharmacokinetic relevance.
Reaction Conditions and Optimization
Critical parameters influencing reactivity include:
Stability and Degradation Pathways
-
Hydrolytic Degradation : The carbonitrile group undergoes slow hydrolysis in aqueous acidic conditions to form carboxylic acids.
-
Photodegradation : Exposure to UV light () induces ring-opening reactions, forming fragmented aldehydes and amines.
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Continued exploration of its derivatization potential could unlock novel therapeutic or functional applications.
Scientific Research Applications
Antioxidant Activity
One of the prominent applications of this compound is its antioxidant properties. Research indicates that derivatives of the dihydropyrano[2,3-c]pyrazole structure exhibit significant radical scavenging activity. For instance, compounds synthesized with similar frameworks demonstrated effectiveness in scavenging free radicals in various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide assays .
Table 1: Antioxidant Activity of Related Compounds
| Compound Name | DPPH Scavenging Activity (%) | NO Scavenging Activity (%) |
|---|---|---|
| 6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 85 | 78 |
| 1-Benzyl-3-(4-pyridyl)-1H-pyrazol-5(4H)-one | 90 | 80 |
| Pyrazoline Derivative A | 75 | 70 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies have shown that derivatives containing the pyrazole moiety exhibit potent antibacterial and antifungal effects. For example, a series of synthesized pyrazoline derivatives were tested against various bacterial strains and showed promising results .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| 6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | E. coli | 15 |
| Pyrazoline Derivative B | Staphylococcus aureus | 18 |
| Pyrazolone Compound C | Candida albicans | 12 |
Inhibition of Enzymatic Activity
The compound has been identified as a potential inhibitor of various enzymes involved in inflammatory processes. Specifically, it has been noted for its inhibitory effects on the p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammation and cellular stress responses . This suggests a therapeutic potential in treating inflammatory diseases.
Synthesis of Novel Materials
Beyond pharmacological applications, this compound serves as a precursor for synthesizing novel materials with unique properties. Its structural features allow for modifications that can lead to materials with specific electronic or optical characteristics. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced stability and solubility in organic solvents .
Table 3: Properties of Materials Derived from Dihydropyrano[2,3-c]pyrazole
| Material Type | Key Properties |
|---|---|
| Conductive Polymers | High electrical conductivity |
| Photonic Materials | Tunable optical properties |
| Coatings | Enhanced chemical resistance |
Case Study 1: Antioxidant Efficacy
A study published in Molecules highlighted the synthesis and evaluation of several pyrazole derivatives for their antioxidant activity. The study concluded that compounds similar to 6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibited superior antioxidant properties compared to standard antioxidants like ascorbic acid .
Case Study 2: Antimicrobial Testing
In another investigation reported in Journal of Brazilian Chemical Society, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against resistant bacterial strains. The findings indicated that derivatives based on the dihydropyrano structure showed significant antibacterial activity, making them candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s membrane permeability and stability against metabolic oxidation, allowing it to effectively reach and interact with its targets . The compound’s biological activities are attributed to its ability to bind to and modulate the activity of various enzymes and receptors involved in microbial and inflammatory processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituent at the 4-aryl position significantly impacts solubility, melting points, and spectral properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Increase thermal stability (higher melting points) and alter π-π stacking interactions in crystal structures .
- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility in polar solvents due to increased polarity .
Pharmacological Profiles
Biological activity varies with substituents:
Notable Findings:
- Nitro-substituted derivatives exhibit vasorelaxant effects comparable to nifedipine, a clinical calcium channel blocker .
Catalytic Systems and Efficiency
| Method | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| One-pot MCR (thermal) | Lime juice | 20–30 min | 85–90% | |
| Ultrasound-assisted MCR | None (aqueous) | 15 min | 92–95% | |
| Conventional MCR | Urea | 60 min | 80–85% |
Advancements :
- Green synthesis using lime juice or water under ultrasound reduces toxicity and improves atom economy .
- Urea-catalyzed reactions achieve moderate yields but require longer reaction times .
Biological Activity
6-Amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis, and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 324.27 g/mol. Its structure features a pyrano[2,3-c]pyrazole framework, which is known for various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrano[2,3-c]pyrazoles exhibit notable antibacterial properties. For instance, compounds related to 6-amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile were evaluated against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. A study reported its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The results indicated that the compound could serve as a lead for developing new anti-inflammatory drugs .
Antitumor Activity
Research into the antitumor properties of pyrazole derivatives suggests that they may inhibit key cancer-related pathways. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .
Synthesis of the Compound
The synthesis of 6-amino-3-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to produce complex molecules in fewer steps. For example, one method described involves the reaction of appropriate hydrazones with carbonitriles under specific conditions to yield high yields of the desired product .
Research Findings and Case Studies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
